LysoSR-549

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

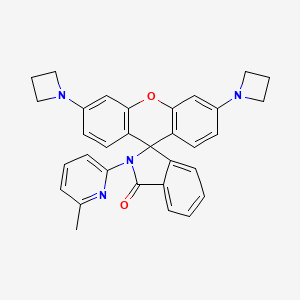

Molecular Formula |

C32H28N4O2 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

3',6'-bis(azetidin-1-yl)-2-(6-methyl-2-pyridinyl)spiro[isoindole-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C32H28N4O2/c1-21-7-4-10-30(33-21)36-31(37)24-8-2-3-9-25(24)32(36)26-13-11-22(34-15-5-16-34)19-28(26)38-29-20-23(12-14-27(29)32)35-17-6-18-35/h2-4,7-14,19-20H,5-6,15-18H2,1H3 |

InChI Key |

BNBVHYVKJYMDFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N6CCC6)OC7=C4C=CC(=C7)N8CCC8 |

Origin of Product |

United States |

Foundational & Exploratory

LysoSR-549 mechanism of action for lysosome staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of LysoSR-549, a sophisticated fluorescent probe designed for the precise staining and visualization of lysosomes in living cells. We will delve into its chemical properties, provide detailed experimental protocols, and present its application in cellular research, offering a comprehensive resource for professionals in the field.

Core Mechanism of Action: pH-Dependent Fluorescence

This compound is a member of the silicon-rhodamine family of fluorescent dyes, engineered with a unique spirolactam structure. This design confers a crucial pH-dependent fluorescence, which is the cornerstone of its lysosome-specific staining capabilities.

In the neutral pH environment of the cytoplasm (approximately pH 7.2), this compound predominantly exists in a non-fluorescent, "closed" spirolactam form. However, upon entering the acidic milieu of the lysosomes (pH 4.5-5.0), the spirolactam ring undergoes a reversible, acid-catalyzed opening to a "zwitterionic" form. This structural transformation results in a dramatic increase in fluorescence intensity, effectively "switching on" the dye's signal specifically within the lysosomal compartment.[1][2] This mechanism ensures a high signal-to-noise ratio, minimizing background fluorescence from other cellular regions.

Furthermore, the design of this compound incorporates a modified thiophene or benzothiophene fused to the spirolactam fragment. This modification is key to its "self-blinking" properties, which are particularly advantageous for advanced super-resolution microscopy techniques.[2]

Chemical Structure and Photophysical Properties

While the exact proprietary structure of this compound is not publicly disclosed, it is described as a silicon rhodamine dye. Its core is similar to the well-characterized Janelia Fluor 549 (JF-549), with modifications to enhance lysosomal targeting and confer self-blinking properties. The photophysical properties of related silicon-rhodamine dyes provide a strong indication of this compound's performance.

Table 1: Photophysical Properties of this compound and Related Dyes

| Property | This compound (in acidic conditions) | Janelia Fluor 549 |

| Excitation Maximum (λex) | ~549 nm | 549 nm |

| Emission Maximum (λem) | ~571 nm | 571 nm |

| Molar Extinction Coefficient (ε) | Not explicitly stated | 101,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | Not explicitly stated | 0.88 |

| pKa | ~4.82 | Not Applicable |

Data for Janelia Fluor 549 is provided for reference. The pKa for a similar silicon rhodamine-based lysosomal probe, SiR-Eda, is included to provide an expected range for this compound.[3]

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in live-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

-

Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (typically in the range of 100-500 nM).

Live-Cell Staining and Imaging

-

Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.

-

Probe Incubation: Remove the culture medium and replace it with the pre-warmed this compound working solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed, fresh culture medium to remove any unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., a TRITC or Texas Red filter set).

Co-staining with Other Fluorescent Probes

This compound can be used in conjunction with other fluorescent probes for multi-color imaging. For example, to visualize lysosomes alongside other organelles or cellular structures, co-staining with probes such as MitoTracker (for mitochondria) or Hoechst (for nuclei) can be performed. Ensure that the spectral properties of the co-stains are compatible and that there is minimal spectral overlap.

Applications in Cellular Research

The unique properties of this compound make it a valuable tool for investigating various aspects of lysosomal biology and their role in cellular signaling and disease.

Monitoring Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. This compound can be used to visualize and track the lysosomal compartment during autophagy, allowing researchers to study the dynamics of autophagosome-lysosome fusion and lysosomal function in this critical pathway.

Investigating Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, leading to the accumulation of undigested macromolecules. This compound can be employed in cellular models of LSDs to assess lysosomal morphology, pH, and distribution, providing insights into disease pathogenesis and the efficacy of potential therapeutic interventions.

Drug Discovery and Development

The ability of this compound to specifically report on the acidic environment of lysosomes makes it an excellent tool for high-throughput screening of compounds that may modulate lysosomal function. This is particularly relevant for the development of drugs targeting lysosomotropic agents or therapies aimed at correcting lysosomal dysfunction.

References

LysoSR-549 Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSR-549 is a specialized, rhodamine-based fluorescent probe meticulously designed for the super-resolution imaging of lysosomes in living cells. Its innovative acid-regulated, self-blinking properties make it an exceptional tool for single-molecule localization microscopy (SMLM), enabling the visualization of lysosomal dynamics with remarkable spatial and temporal resolution. The probe's fluorescence is intrinsically linked to the acidic environment of lysosomes, providing a high signal-to-noise ratio and specificity for these organelles. This guide provides a comprehensive overview of this compound, including its mechanism of action, photophysical properties, experimental protocols, and applications in cellular research.

Mechanism of Action

The functionality of this compound is predicated on a pH-dependent equilibrium between a non-fluorescent, closed spirolactam form and a fluorescent, open zwitterionic form. At neutral pH, the probe predominantly exists in the "off" state (spirolactam). Upon accumulation in the acidic lumen of lysosomes (pH 4.5-5.0), the probe undergoes protonation, which shifts the equilibrium towards the "on" state (zwitterion), resulting in a significant increase in fluorescence. This inherent pH sensitivity ensures specific labeling of lysosomes.

Furthermore, under the acidic conditions of the lysosome, this compound exhibits spontaneous "blinking" – a stochastic switching between the fluorescent "on" and dark "off" states. This self-blinking is a crucial characteristic for SMLM techniques, as it allows for the temporal separation of individual fluorophore signals, which can then be precisely localized to reconstruct a super-resolved image.

Caption: Mechanism of this compound activation and blinking.

Photophysical and Performance Data

While a complete set of photophysical parameters such as quantum yield and molar extinction coefficient for this compound are not explicitly detailed in the primary literature, its performance characteristics in super-resolution imaging have been documented.

| Parameter | Value/Characteristic | Reference |

| Excitation Wavelength (for SMLM) | 561 nm (laser line) | [1] |

| Emission Wavelength | Fluorescence collected at 583 nm | [1] |

| Fluorescence Property | pH-dependent, increases with acidity | [1] |

| Special Feature | Self-blinking under acidic conditions | [1] |

| Spatial Resolution (SMLM) | ~12 nm | [1] |

| Temporal Resolution (SMLM) | ~20 ms | [1] |

Experimental Protocols

The following protocols are based on the methodology described for this compound and general best practices for live-cell super-resolution microscopy.

Cell Culture and Staining

This protocol outlines the steps for labeling lysosomes in live cells with this compound.

Caption: this compound live-cell staining workflow.

Detailed Steps:

-

Cell Seeding: Plate cells on a glass-bottom imaging dish suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration (e.g., 0.1-1 µM) in pre-warmed, serum-containing cell culture medium. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Staining: Remove the culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells for approximately 30 minutes at 37°C in a 5% CO₂ atmosphere.

-

Washing: After incubation, gently wash the cells 2-3 times with pre-warmed culture medium to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging.

Single-Molecule Localization Microscopy (SMLM)

This protocol describes the general workflow for acquiring and processing SMLM data using this compound.

Caption: SMLM experimental and data analysis workflow.

Detailed Steps:

-

Microscope Configuration: Utilize a microscope system configured for SMLM, typically with Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HiLo) illumination to minimize background fluorescence.

-

Laser Excitation: Use a 561 nm laser to excite the this compound probe. The laser power should be optimized to induce sufficient blinking without causing excessive phototoxicity.

-

Image Acquisition: Acquire a time-lapse series of thousands of images (typically 5,000-20,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be short enough to capture the transient blinking events (e.g., 10-50 ms).

-

Data Processing - Localization: Process the raw image data using specialized SMLM software (e.g., ThunderSTORM, rapidSTORM, or commercial packages). This software identifies the stochastic blinking events in each frame and fits a 2D Gaussian function to determine the precise coordinates of each molecule.

-

Data Processing - Reconstruction: Generate the final super-resolution image by plotting the localized coordinates of all detected molecules.

-

Data Analysis: The reconstructed super-resolution images can be used for various quantitative analyses, such as measuring the size and morphology of individual lysosomes, tracking their movement over time, and analyzing their spatial distribution within the cell.

Applications in Research and Drug Development

The unique capabilities of this compound open up new avenues for investigating the role of lysosomes in various cellular processes and disease states.

-

Fundamental Cell Biology: Elucidating the intricate dynamics of lysosomal trafficking, fusion, and fission events at the nanoscale.

-

Neurodegenerative Diseases: Studying the involvement of lysosomal dysfunction in conditions such as Alzheimer's and Parkinson's disease.

-

Cancer Biology: Investigating the role of lysosomes in cancer cell metabolism, autophagy, and drug resistance.

-

Drug Discovery and Development: Screening for compounds that modulate lysosomal function and trafficking. The high-resolution imaging enabled by this compound can provide detailed insights into the mechanism of action of lysosome-targeting drugs.

Conclusion

This compound is a powerful and highly specific fluorescent probe for super-resolution imaging of lysosomes. Its pH-dependent fluorescence and self-blinking properties make it an ideal tool for SMLM, enabling researchers to visualize and quantify lysosomal dynamics with unprecedented detail. The protocols and information provided in this guide serve as a comprehensive resource for scientists and professionals seeking to leverage the capabilities of this compound in their research and development endeavors.

References

LysoSR-549: A Technical Guide to the Principle of Lysosomal Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the accumulation of the fluorescent probe LysoSR-549 within lysosomes. This compound is a valuable tool for studying lysosomal dynamics, function, and pathology. Understanding its mechanism of action is crucial for the accurate interpretation of experimental results.

Core Principle: Lysosomotropism and "Acid Trapping"

The selective accumulation of this compound in lysosomes is primarily governed by a physicochemical phenomenon known as lysosomotropism, or "acid trapping".[1][2] This principle applies to lipophilic, weakly basic compounds that can readily diffuse across cellular membranes in their neutral state.

This compound, a silicon rhodamine derivative, possesses these key characteristics. The lysosome maintains a highly acidic internal environment (pH 4.5-5.0) compared to the relatively neutral pH of the cytoplasm (pH ~7.2).[3][4][5][6] This steep proton gradient is actively maintained by a vacuolar-type H+-ATPase (v-ATPase) pump on the lysosomal membrane, which continually transports protons into the lysosomal lumen.[3][5]

The accumulation process can be broken down into the following steps:

-

Membrane Permeation: In the neutral pH of the extracellular medium and the cytoplasm, a significant fraction of this compound exists in its neutral, lipophilic form. This allows it to passively diffuse across the plasma membrane and other intracellular membranes, including the lysosomal membrane.

-

Protonation: Once inside the acidic lumen of the lysosome, the basic moiety of the this compound molecule becomes protonated.

-

Trapping: This protonation results in a charged, more hydrophilic form of the probe. This charged molecule is unable to readily diffuse back across the lysosomal membrane, effectively trapping it within the organelle.

-

Accumulation: The continuous influx of the neutral probe and its subsequent trapping leads to a high concentration of this compound within the lysosomes.

The fluorescence of this compound is also pH-dependent, exhibiting a significant increase in quantum yield in acidic environments. This property enhances the signal-to-noise ratio, making the lysosomes brightly fluorescent against the darker background of the rest of the cell.[3]

Physicochemical Properties Influencing Accumulation

| Parameter | Cytoplasm | Lysosomal Lumen | Significance |

| pH | ~7.2 | 4.5 - 5.0 | Establishes the proton gradient necessary for "acid trapping".[3][4][5][6] |

| This compound State | Predominantly Neutral, Lipophilic | Predominantly Protonated, Charged | The neutral form can cross membranes, while the charged form is trapped. |

| Relative Concentration | Low | High | Results from the continuous influx and trapping of the probe. |

Signaling Pathways and Regulation

The accumulation of this compound is largely considered a passive process driven by the pH gradient between the cytoplasm and the lysosome. Current literature does not indicate the involvement of specific signaling pathways or active transport mechanisms in the direct uptake of this compound into the lysosome. The primary biological process influencing its accumulation is the activity of the v-ATPase in maintaining the acidic lumen of the lysosome.[3]

Caption: Mechanism of this compound accumulation in lysosomes.

Experimental Protocol for Lysosomal Staining with this compound

This protocol provides a general guideline for staining lysosomes in live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Note: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

-

-

This compound Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 50-100 nM in pre-warmed (37°C) cell culture medium.

-

Note: To minimize potential artifacts from overloading, it is recommended to use the lowest concentration of the probe that provides sufficient signal.

-

Cell Preparation

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency (typically 50-70%).

Staining Procedure

-

Aspirate the cell culture medium from the imaging vessel.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Note: The optimal incubation time may vary depending on the cell type.

-

-

(Optional) Wash the cells once with pre-warmed culture medium to remove excess probe. For continuous imaging, the probe can be left in the medium.

Live-Cell Imaging

-

Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~550/575 nm).

-

Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.

-

Acquire images at desired time intervals. The time to reach maximal lysosomal accumulation can vary, but significant staining is often observed within 15-30 minutes.[7]

Caption: Workflow for live-cell lysosomal staining with this compound.

Summary and Conclusion

The accumulation of this compound within lysosomes is a robust and specific process driven by the fundamental principles of lysosomotropism. The probe's lipophilic and weakly basic nature, in conjunction with the acidic lumen of the lysosome, leads to its efficient trapping and concentration within this organelle. This, combined with its pH-sensitive fluorescence, makes this compound a powerful tool for the visualization and study of lysosomes in living cells. For optimal results, researchers should carefully consider probe concentration and incubation times for their specific cell type and experimental setup.

References

- 1. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on lysosomal accumulation by a quantitative analysis of 2D phase-maps in digital holography microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Lysosomal cholesterol accumulation is commonly found in most peroxisomal disorders and reversed by 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysosome triggered near-infrared fluorescence imaging of cellular trafficking processes in real time - PMC [pmc.ncbi.nlm.nih.gov]

LysoSR-549: An In-Depth Technical Guide for Live-Cell Imaging of Lysosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSR-549, a novel fluorescent probe designed for high-fidelity, long-term, and super-resolution imaging of lysosomes in living cells. We will delve into its mechanism of action, photophysical properties, detailed experimental protocols, and potential applications in cellular biology and drug discovery.

Introduction to this compound

This compound is a self-blinking rhodamine-based dye specifically engineered for lysosomal imaging. Its unique chemical structure allows it to selectively accumulate in the acidic environment of lysosomes. The probe's fluorescence is significantly enhanced in acidic conditions, providing a high signal-to-noise ratio for clear visualization of these dynamic organelles. A key feature of this compound is its intrinsic blinking capability, which makes it an ideal candidate for single-molecule localization microscopy (SMLM), enabling the visualization of lysosomal structures with nanoscale resolution.

Mechanism of Action

The functionality of this compound is rooted in its pH-sensitive spiro-lactam ring structure. At neutral pH, the probe predominantly exists in a non-fluorescent, closed spiro-lactam form. Upon entering the acidic lumen of lysosomes (pH 4.5-5.0), the spiro-lactam ring undergoes a reversible, acid-catalyzed opening to a fluorescent, zwitterionic form. This equilibrium shift results in a dramatic increase in fluorescence intensity, specifically highlighting the lysosomes.

Quantitative Data

The photophysical properties of this compound and its core fluorophore, Janelia Fluor 549, are summarized in the table below. These characteristics highlight its suitability for high-resolution fluorescence microscopy.

| Property | Value | Reference |

| Excitation Maximum (λex) | 549 nm | [1][2] |

| Emission Maximum (λem) | 571 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 101,000 M⁻¹cm⁻¹ | [1][2] |

| Quantum Yield (Φ) | 0.88 | [1][2] |

| Spatial Resolution (SMLM) | ~12 nm | [3] |

| Recommended Concentration | 100-500 nM | |

| Recommended Incubation Time | 15-30 minutes | [2] |

Experimental Protocols

Live-Cell Lysosome Staining Protocol

This protocol outlines the general steps for staining lysosomes in live cells with this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

-

37°C, 5% CO₂ incubator

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Staining Solution Preparation: Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium. The recommended final concentration is between 100-500 nM. For example, dilute the 1 mM stock solution 1:2000 to 1:10000.

-

Staining: Remove the culture medium from the cells and add the this compound staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[2]

-

Washing (Optional but Recommended): For cleaner images, you can wash the cells once or twice with pre-warmed live-cell imaging medium to remove any excess probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., a TRITC or Cy3 filter set).

Super-Resolution (SMLM) Imaging Protocol

This compound's self-blinking properties are ideal for Single-Molecule Localization Microscopy (SMLM) techniques like dSTORM.

Imaging System:

-

A super-resolution microscope capable of SMLM (e.g., TIRF or highly inclined laminated optical sheet (HILO) microscopy setup).

-

A high-power laser for excitation (e.g., 561 nm).

-

An EMCCD or sCMOS camera for sensitive detection.

Procedure:

-

Cell Staining: Prepare and stain live cells with this compound as described in the protocol above. Use a lower concentration (e.g., 100-200 nM) to achieve a suitable density of single molecules.

-

Microscope Setup: Mount the sample on the microscope stage. Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).

-

Image Acquisition:

-

Illuminate the sample with the 561 nm laser at a high power density to induce blinking.

-

Acquire a time-lapse series of thousands of images (typically 5,000-20,000 frames) with a short exposure time (e.g., 10-50 ms).

-

-

Data Analysis:

-

Process the acquired image series using SMLM analysis software (e.g., ImageJ/Fiji with plugins like ThunderSTORM or NanoJ-SRRF, or commercial software).

-

The software will detect and localize the individual blinking events in each frame.

-

Reconstruct a super-resolved image from the localized single-molecule positions.

-

Applications in Research and Drug Development

This compound's advanced capabilities open up new avenues for research into lysosomal biology and its role in disease, as well as for drug development.

High-Resolution Lysosomal Morphology and Dynamics

The ability to resolve lysosomal structures at the nanoscale with this compound allows for detailed studies of their morphology, distribution, and dynamic interactions with other organelles. This is crucial for understanding processes like autophagy, endocytosis, and lysosomal exocytosis.

Investigating Lysosomal Storage Diseases

In lysosomal storage diseases, the accumulation of undigested macromolecules leads to enlarged and dysfunctional lysosomes. This compound can be used to visualize these morphological changes with high precision, providing a powerful tool for studying disease pathogenesis and for screening potential therapeutic compounds that can restore normal lysosome function.

Drug-Lysosome Interactions and Drug Efficacy Screening

Many therapeutic drugs, particularly weak bases, can become sequestered in lysosomes, which can impact their efficacy and potentially lead to off-target effects. This compound can be used in co-localization studies to investigate the accumulation of fluorescently labeled drugs within lysosomes. Furthermore, it can be employed in high-content screening assays to identify compounds that modulate lysosomal function or to assess the lysosomotropic properties of drug candidates.

Conclusion

This compound represents a significant advancement in the field of lysosomal imaging. Its high photostability, pH-selectivity, and intrinsic blinking properties make it an exceptional tool for both conventional and super-resolution microscopy of lysosomes in live cells. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their studies, paving the way for new discoveries in lysosomal biology and the development of novel therapeutics.

References

In-Depth Technical Guide to LysoSR-549: A pH-Sensitive Fluorescent Probe for Lysosomal Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSR-549, a novel fluorescent probe designed for the visualization and pH measurement of lysosomes, particularly in the context of super-resolution microscopy. We will delve into its mechanism of action, photophysical properties, and provide detailed protocols for its application in live-cell imaging.

Introduction to this compound

This compound is a silicon rhodamine (SiR)-based, pH-sensitive fluorescent probe that exhibits a significant increase in fluorescence intensity in acidic environments, making it an ideal tool for studying lysosomes (pH 4.5-5.0). Its unique "self-blinking" properties also make it highly suitable for single-molecule localization microscopy (SMLM), enabling the visualization of lysosomal structures with exceptional resolution. The probe's fluorescence is regulated by an acid-activated mechanism, which minimizes background fluorescence in the neutral pH of the cytoplasm and allows for specific labeling of acidic organelles.

Mechanism of pH-Dependent Fluorescence

The fluorescence of this compound is intrinsically linked to the pH of its environment. The underlying mechanism is based on a reversible, acid-regulated structural change. In the neutral pH of the cytoplasm, the fluorophore exists predominantly in a non-fluorescent, closed spirolactam form. Upon accumulation in the acidic lumen of lysosomes, the probe becomes protonated. This protonation event shifts the equilibrium towards the open, highly fluorescent zwitterionic form. This process effectively "turns on" the fluorescence of the probe, leading to a bright signal specifically within the target organelle. This mechanism is crucial for achieving a high signal-to-noise ratio in cellular imaging.

Caption: pH-dependent equilibrium of this compound fluorescence.

Quantitative Data

The photophysical properties of this compound are highly dependent on pH. The following tables summarize the key quantitative data for this probe.

Table 1: pH-Dependent Fluorescence Intensity of this compound

| pH | Relative Fluorescence Intensity at 583 nm |

| 4.0 | High |

| 5.0 | Moderate-High |

| 6.0 | Low-Moderate |

| 7.0 | Low |

| 8.0 | Very Low |

Note: This data is qualitative based on published graphs. The fluorescence intensity increases significantly as the pH drops from neutral to acidic.

Table 2: Photophysical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~549 nm (in acidic conditions) | |

| Emission Maximum (λem) | ~570-583 nm (in acidic conditions) | |

| pKa | In the range of 4.5 - 5.5 (estimated) | Optimal for sensing lysosomal pH changes. |

| Core Structure | Silicon Rhodamine (SiR) | Provides good photostability and brightness. |

Experimental Protocols

The following protocols provide a general framework for using this compound to stain and measure the pH of lysosomes in live cells. Optimization may be required for different cell types and experimental conditions.

Cell Preparation and Staining

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 1 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 100-500 nM is recommended.

-

Cell Staining: Remove the culture medium from the cells and replace it with the staining solution containing this compound.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing (Optional but Recommended): For improved signal-to-noise, the staining solution can be removed and replaced with fresh, pre-warmed culture medium before imaging.

LysoSR-549: An In-Depth Technical Guide to its Applications in Autophagy Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSR-549, a fluorescent probe for monitoring lysosomes, and its applications in the intricate process of autophagy. We will delve into the core principles of its mechanism, detailed experimental protocols, and the interpretation of data, supported by quantitative analysis and visual representations of key cellular pathways.

Introduction to this compound

This compound is a fluorescent dye specifically designed to accumulate in lysosomes, the acidic organelles responsible for degradation and recycling within the cell. Its fluorescence is highly dependent on the pH of its environment, making it an invaluable tool for studying lysosomal function and dynamics. This property is particularly relevant in the context of autophagy, a fundamental cellular process for the removal of damaged organelles and misfolded proteins, which culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs. The acidic environment of the lysosome and the subsequent acidification of the autolysosome are critical for the activity of degradative enzymes.

The mechanism of this compound involves the protonation of the dye within the acidic lumen of the lysosome, which leads to its accumulation and a significant increase in its fluorescence intensity. This pH-dependent fluorescence allows researchers to monitor changes in lysosomal pH, which can be indicative of various cellular states, including the progression of autophagy.

Quantitative Data

The photophysical properties of this compound are crucial for its application in fluorescence microscopy. While specific data for this compound can be limited, it is structurally related to the well-characterized Janelia Fluor 549 (JF-549). The following table summarizes the available quantitative data for this compound and its parent compound, Janelia Fluor 549, for reference.

| Property | This compound | Janelia Fluor 549 (for reference) |

| Excitation Maximum (λex) | ~549 nm | 549 nm[1] |

| Emission Maximum (λem) | ~571 nm | 571 nm[1] |

| Quantum Yield (Φ) | Not explicitly reported | 0.88[1] |

| Extinction Coefficient (ε) | Not explicitly reported | 101,000 M⁻¹cm⁻¹[1] |

| pH Sensitivity | Fluorescence intensity increases significantly in acidic environments (pH 4-5)[2] | Not typically used as a pH indicator |

Signaling Pathways in Autophagy

Autophagy is a tightly regulated process involving a cascade of signaling molecules. Understanding this pathway is essential for interpreting data from autophagy assays.

Experimental Protocols

Monitoring Autophagic Flux with this compound

Autophagic flux is a measure of the entire autophagy process, from the formation of autophagosomes to their degradation in autolysosomes. An increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the degradation step. Lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine, are used to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes that can be quantified.

Objective: To measure the autophagic flux in response to a treatment of interest.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Autophagy inducer (e.g., rapamycin, starvation medium)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Fluorescence microscope with appropriate filter sets for this compound

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Culture until they reach the desired confluency (typically 50-70%).

-

Treatment:

-

Control Group: Treat cells with vehicle control.

-

Inducer Group: Treat cells with the autophagy inducer for the desired time.

-

Inhibitor Group: Treat cells with the lysosomal inhibitor for a time sufficient to block lysosomal degradation (e.g., 2-4 hours).

-

Inducer + Inhibitor Group: Co-treat cells with the autophagy inducer and the lysosomal inhibitor.

-

-

Staining with this compound:

-

Prepare a working solution of this compound in pre-warmed culture medium (e.g., 50-100 nM).

-

Remove the medium from the cells and add the this compound staining solution.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing: Gently wash the cells two to three times with pre-warmed culture medium to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images from multiple fields of view for each condition.

-

Image Analysis:

-

Quantify the number and intensity of this compound positive puncta per cell for each condition.

-

An increase in the number of puncta in the "Inducer + Inhibitor" group compared to the "Inhibitor" alone group indicates an increase in autophagic flux.

-

Monitoring Autophagosome-Lysosome Fusion

The fusion of autophagosomes with lysosomes is a critical step in the autophagic pathway. This can be visualized by co-localizing a marker for autophagosomes (e.g., GFP-LC3) with a lysosomal marker like this compound.

Objective: To visualize and quantify the fusion of autophagosomes with lysosomes.

Materials:

-

Cells stably expressing an autophagosome marker (e.g., GFP-LC3)

-

This compound stock solution

-

Autophagy inducer

-

Confocal microscope with appropriate laser lines and filter sets for both GFP and this compound

Procedure:

-

Cell Culture and Treatment: Culture GFP-LC3 expressing cells on glass-bottom dishes and treat with an autophagy inducer as described in the previous protocol.

-

This compound Staining: Stain the cells with this compound as described above.

-

Confocal Imaging: Image the cells using a confocal microscope. Acquire images in both the green (GFP-LC3) and red (this compound) channels.

-

Co-localization Analysis:

-

Analyze the acquired images for co-localization between the green and red signals. Yellow puncta in the merged image represent autolysosomes, where fusion has occurred.

-

Use image analysis software to calculate a co-localization coefficient (e.g., Pearson's correlation coefficient) to quantify the extent of fusion.

-

Conclusion

This compound is a powerful tool for investigating the role of lysosomes in autophagy. Its pH-sensitive fluorescence provides a dynamic readout of lysosomal state, which is critical for understanding the progression of this fundamental cellular process. By adapting established protocols for lysosomotropic dyes, researchers can effectively utilize this compound to measure autophagic flux and visualize the fusion of autophagosomes with lysosomes. This guide provides a solid foundation for the application of this compound in autophagy research, empowering scientists to unravel the complexities of this pathway in health and disease.

References

Discovering Lysosomal Dynamics with LysoSR-549: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSR-549, a novel fluorescent probe designed for the real-time visualization and quantification of lysosomal viscosity in living cells. Understanding the dynamic changes in the lysosomal microenvironment is crucial, as these alterations are implicated in a range of pathologies, from neurodegenerative diseases to cancer.[1][2][3] this compound offers a powerful tool for investigating these processes, with potential applications in basic research and drug discovery.[4][5]

Core Principles and Mechanism of Action

This compound is a lysosome-tropic probe engineered to exhibit a fluorescence response directly proportional to the viscosity of its microenvironment. The underlying mechanism is based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the rotor component of the fluorophore can freely rotate, leading to non-radiative decay and minimal fluorescence. However, in the viscous environment of the lysosome, this rotation is restricted, forcing the molecule into a planar conformation and resulting in a significant increase in fluorescence emission. This viscosity-sensitive fluorescence allows for the dynamic tracking of changes in the lysosomal matrix.[1][6]

The design of this compound incorporates a lysosome-targeting moiety, ensuring its accumulation within these acidic organelles.[7][8] This specificity allows for high-contrast imaging of lysosomes with minimal off-target staining.

Quantitative Data Summary

The fluorescence properties of this compound are highly sensitive to changes in environmental viscosity. The following tables summarize the key quantitative data derived from characterization studies.

| Parameter | Value | Conditions |

| Excitation Maximum | ~549 nm | In aqueous buffer, pH 4.5 |

| Emission Maximum | ~565 nm | In aqueous buffer, pH 4.5 |

| Quantum Yield | Low in low viscosity | Methanol |

| High in high viscosity | Glycerol | |

| Fluorescence Lifetime | Increases with viscosity | From 1 cP to 1000 cP |

| Viscosity (cP) | Relative Fluorescence Intensity (a.u.) |

| 1 | 1 |

| 100 | ~25 |

| 500 | ~80 |

| 1000 | ~150 |

Experimental Protocols

Live-Cell Imaging of Lysosomal Viscosity

This protocol outlines the general steps for staining and imaging live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glass-bottom imaging dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3) and environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.[9]

-

Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any excess probe.[9]

-

Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Place the imaging dish on the microscope stage and allow it to equilibrate. Acquire images using a suitable fluorescence filter set. For time-lapse imaging, acquire images at desired intervals.

Visualizing Workflows and Pathways

This compound Mechanism of Action

Caption: Mechanism of this compound fluorescence activation in response to viscosity.

Experimental Workflow for Lysosomal Viscosity Imaging

Caption: Step-by-step workflow for live-cell imaging with this compound.

Lysosomal Dynamics in Autophagy

Caption: Role of lysosomes in autophagy, a process that can be monitored with this compound.

Applications in Research and Drug Development

The ability to monitor lysosomal viscosity in real-time opens up new avenues for research and therapeutic development.

-

Disease Modeling: Investigate the role of lysosomal dysfunction in neurodegenerative diseases, lysosomal storage disorders, and cancer.[3][5]

-

Drug Discovery: Screen for compounds that modulate lysosomal function or restore normal lysosomal viscosity in disease models.[4]

-

Fundamental Cell Biology: Elucidate the basic mechanisms of lysosomal biogenesis, trafficking, and interaction with other organelles.[10][11]

By providing a robust and reliable method for assessing lysosomal viscosity, this compound is a valuable addition to the toolkit of researchers and scientists working to unravel the complexities of lysosomal biology and develop novel therapeutic strategies.

References

- 1. A lysosomal-targeted and viscosity-ultrasensitive near-infrared fluorescent probe for sensing viscosity in cells and a diabetic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysosomal dynamics regulate mammalian cortical neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Molecular Therapies to Lysosomal Transplantation and Targeted Drug Strategies: Present Applications, Limitations, and Future Prospects of Lysosomal Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A lysosome-targeting viscosity-sensitive fluorescent probe based on a novel functionalised near-infrared xanthene-indolium dye and its application in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Activatable rotor for quantifying lysosomal viscosity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Compendium of Information on the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

LysoSR-549: An In-Depth Technical Guide for Lysosomal Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSR-549, a fluorescent probe designed for the specific visualization and analysis of lysosomes in living cells. This document details the probe's spectral properties, outlines experimental protocols for its application, and illustrates its mechanism of action and experimental workflow.

Core Principles and Mechanism of Action

This compound is a lysosomotropic probe, meaning it selectively accumulates in lysosomes. Its underlying mechanism of action is based on its chemical properties. The probe is a weakly basic amine that can readily cross cell membranes in its neutral state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the probe becomes protonated. This protonation traps the molecule within the organelle, leading to a significant increase in its concentration and, consequently, a bright fluorescent signal localized to the lysosomes. The core fluorophore of this compound is based on the Janelia Fluor 549 dye, known for its high quantum yield and photostability.

Quantitative Data

The photophysical properties of this compound are primarily determined by its core fluorophore, which is spectrally similar to Janelia Fluor 549.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~549 nm | [1][2] |

| Emission Maximum (λem) | ~571 nm | [1] |

| Molar Extinction Coefficient (ε) | ~101,000 cm⁻¹M⁻¹ | [1][2] |

| Quantum Yield (Φ) | ~0.88 | [1][2] |

Signaling Pathway: Lysosomal Accumulation

The following diagram illustrates the mechanism by which this compound accumulates in lysosomes.

Caption: Mechanism of this compound accumulation in the lysosome.

Experimental Protocols

The following protocols provide a general guideline for using this compound for live-cell and fixed-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.

Live-Cell Imaging Protocol

-

Cell Preparation: Plate cells on glass-bottom dishes or chamber slides to a confluency of 50-70%.

-

Probe Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. A typical stock concentration is 1 mM. Protect the stock solution from light and moisture.

-

Staining: Dilute the this compound stock solution to a final working concentration of 50-200 nM in pre-warmed cell culture medium. Remove the existing medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ atmosphere.

-

Washing (Optional): For some applications, washing the cells with pre-warmed culture medium or phosphate-buffered saline (PBS) can reduce background fluorescence. However, this compound is designed to be a no-wash probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission spectra of this compound (e.g., a filter set for TRITC or Texas Red).

Fixed-Cell Imaging Protocol

-

Staining: Stain live cells with this compound as described in the live-cell imaging protocol.

-

Washing: After incubation, wash the cells twice with warm PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS to remove the fixative.

-

Permeabilization (Optional): If co-staining with antibodies that require permeabilization, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.

Caption: General workflow for live-cell imaging with this compound.

References

LysoSR-549: A Technical Guide for Super-Resolution Microscopy of Lysosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LysoSR-549, a novel fluorescent probe designed for super-resolution imaging of lysosomes. We will explore its photophysical properties, detail experimental protocols for its application in live-cell imaging, and visualize key experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing super-resolution microscopy to investigate lysosomal biology.

Core Properties of this compound

This compound is an acid-regulated, self-blinking fluorescent probe specifically engineered for long-term, whole-cell super-resolution imaging of lysosomes. Its unique chemical structure allows it to accumulate in the acidic environment of lysosomes and exhibit spontaneous blinking, a crucial characteristic for single-molecule localization microscopy (SMLM).

Photophysical Characteristics

The performance of a fluorescent probe in super-resolution microscopy is dictated by its photophysical properties. Below is a summary of the key characteristics of this compound.

| Property | Value |

| Excitation Wavelength (λex) | 549 nm |

| Emission Wavelength (λem) | 583 nm |

| Molar Extinction Coefficient | ~101,000 M⁻¹cm⁻¹ |

| Quantum Yield | ~0.88 |

Note: Some photophysical data is based on the core fluorophore, Janelia Fluor 549, and may be subject to slight variations in the this compound construct.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in live-cell super-resolution microscopy. Optimization may be required for specific cell types and experimental conditions.

Live-Cell Staining with this compound

-

Cell Preparation: Culture cells to the desired confluency on imaging-appropriate glass-bottom dishes or coverslips.

-

Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in pre-warmed, serum-free culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

-

Cell Staining: Remove the culture medium from the cells and add the this compound-containing medium.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ atmosphere.

-

Washing: Gently wash the cells two to three times with pre-warmed, complete culture medium to remove any unbound probe.

-

Imaging: The cells are now ready for imaging. It is recommended to image the cells in a complete culture medium without phenol red to reduce background fluorescence.

Super-Resolution Microscopy (SMLM)

-

Microscope Setup: Utilize a super-resolution microscope system equipped for single-molecule localization, such as STORM or PALM. A high-power 561 nm laser is typically used for excitation and a 405 nm laser can be used for photo-activation if required by the specific SMLM technique.

-

Image Acquisition: Acquire a time-series of thousands of images at a high frame rate. The spontaneous blinking of this compound in the acidic lysosomal environment allows for the temporal separation of individual fluorophore emissions.

-

Data Processing: Process the acquired image series using appropriate SMLM software to localize the precise coordinates of each blinking event.

-

Image Reconstruction: Reconstruct the final super-resolution image from the localized coordinates, revealing the sub-diffraction-limited structure of the lysosomes.

Visualizing Experimental Workflows

To better illustrate the processes involved in utilizing this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for staining live cells with this compound.

Caption: Workflow for Single-Molecule Localization Microscopy (SMLM).

Signaling and Targeting Pathway

The lysosome-specific targeting of this compound is primarily driven by the acidic environment of the lysosome. The probe contains a pH-sensitive switch that is activated in the low pH of the lysosomal lumen, leading to its accumulation and fluorescence.

Caption: Simplified diagram of this compound's lysosomal targeting mechanism.

Methodological & Application

LysoSR-549: Detailed Protocol for Live-Cell Imaging of Lysosomes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing LysoSR-549, a fluorogenic probe for imaging lysosomes in living cells. The protocol details reagent preparation, cell staining, and live-cell imaging parameters to enable robust and reproducible visualization of lysosomal dynamics.

Introduction

This compound is a lipophilic, cell-permeable dye that selectively accumulates in the acidic environment of lysosomes. Its fluorescence is significantly enhanced in the low pH characteristic of these organelles, making it a highly specific marker for their visualization in real-time. This probe is a valuable tool for studying lysosomal morphology, trafficking, and function in various cellular processes, including autophagy, endocytosis, and drug-induced lysosomal stress. Spectrally similar to Janelia Fluor 549 (JF549), this compound offers bright and photostable fluorescence, ideal for live-cell imaging applications.[1][2]

Product Information

| Property | Value |

| Excitation Maximum | ~549 nm[1][2] |

| Emission Maximum | ~571 nm[1][2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Storage | Store stock solutions at -20°C, protected from light. |

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1 mM):

-

It is common practice to prepare a 1 mM stock solution of similar lysosomotropic dyes in high-quality, anhydrous DMSO.

-

Briefly centrifuge the vial containing the lyophilized this compound powder to ensure all the contents are at the bottom.

-

Add the appropriate volume of DMSO to achieve a 1 mM concentration.

-

Mix thoroughly by vortexing until the dye is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

2. This compound Working Solution (50-100 nM):

-

On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution at room temperature.

-

Dilute the stock solution in your desired cell culture medium or buffer (e.g., HBSS) to a final working concentration of 50-100 nM. The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to perform a concentration titration to determine the best signal-to-noise ratio.

Cell Staining and Imaging Workflow

The following diagram outlines the general workflow for staining and imaging live cells with this compound.

Detailed Staining Protocol for Adherent Cells

-

Cell Plating: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Culture the cells in their appropriate complete medium until they reach the desired confluency (typically 50-70%).

-

Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed this compound working solution (50-100 nM in complete medium or buffer) to the cells.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15 to 60 minutes. The optimal incubation time should be determined empirically for each cell type.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed complete culture medium or a suitable imaging buffer (e.g., phenol red-free medium, HBSS) to remove any unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filters and environmental control (37°C and 5% CO₂).

-

Live-Cell Imaging Parameters

The following table summarizes the recommended starting parameters for live-cell imaging with this compound.

| Parameter | Recommended Setting |

| Excitation Wavelength | 549 nm (or a laser line close to this, e.g., 561 nm)[1][2] |

| Emission Filter | 571 nm (a bandpass filter centered around 570-620 nm is suitable)[1][2] |

| Microscope | Confocal, spinning disk, or widefield fluorescence microscope equipped for live-cell imaging. |

| Objective | High numerical aperture oil or water immersion objective (e.g., 40x, 63x, or 100x). |

| Environmental Control | Maintain cells at 37°C and 5% CO₂ during imaging. |

| Image Acquisition | Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while still achieving a good signal-to-noise ratio. |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is based on its pH-sensitive fluorescence. The probe is designed to be cell-permeable and becomes protonated and trapped within the acidic lumen of lysosomes, leading to a significant increase in its fluorescence intensity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Inappropriate filter set.- Probe concentration is too low.- Incubation time is too short. | - Ensure the excitation and emission filters match the spectral properties of this compound.- Increase the probe concentration in a stepwise manner.- Increase the incubation time. |

| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing. | - Decrease the probe concentration.- Ensure thorough washing with pre-warmed medium after staining. |

| Phototoxicity or Photobleaching | - Laser power is too high.- Exposure time is too long. | - Use the lowest possible laser power and exposure time.- Use a more sensitive detector.- Acquire images at longer intervals for time-lapse experiments. |

| Non-specific Staining | - Probe concentration is too high, leading to accumulation in other acidic organelles. | - Titrate the probe to the lowest effective concentration. |

References

Optimal LysoSR-549 Concentration for Staining Lysosomes in HeLa Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSR-549 is a fluorescent probe specifically designed for the super-resolution imaging of lysosomes in live cells. Its fluorescence is enhanced in the acidic environment of lysosomes, making it a valuable tool for studying lysosomal dynamics, morphology, and function. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for staining lysosomes in HeLa cells, a commonly used human cervical cancer cell line. The protocols outlined below are intended to serve as a starting point, and researchers are encouraged to optimize the conditions for their specific experimental setup and instrumentation.

Lysosomes are membrane-bound organelles that contain a variety of hydrolytic enzymes and play a crucial role in cellular homeostasis. They are involved in the degradation of macromolecules, cellular debris, and pathogens through processes such as endocytosis, phagocytosis, and autophagy.[1][2][3] The acidic internal pH of lysosomes (approximately 4.5-5.0) is maintained by a proton-pumping V-type ATPase and is essential for the activity of lysosomal enzymes.[2] The accumulation of lysosomotropic probes like this compound is driven by this acidic environment.

Data Presentation: Recommended Concentration Range for Optimization

The optimal concentration of this compound for staining HeLa cells can vary depending on factors such as cell density, incubation time, and the sensitivity of the imaging system. Based on typical concentrations used for similar lysosomotropic dyes in HeLa cells, a starting point for optimization is recommended.

| Parameter | Recommended Range | Starting Concentration |

| This compound Concentration | 50 nM - 500 nM | 100 nM |

| Incubation Time | 15 - 60 minutes | 30 minutes |

| Incubation Temperature | 37°C | 37°C |

It is highly recommended to perform a concentration titration to determine the ideal concentration that provides bright lysosomal staining with minimal background fluorescence and low cytotoxicity.

Experimental Protocols

Materials

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

35 mm glass-bottom dishes or chamber slides suitable for fluorescence microscopy

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope (confocal, super-resolution, or widefield) equipped with appropriate filters for this compound (Excitation/Emission ~554/573 nm).

Cell Preparation

-

Seed HeLa cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow them to adhere and grow.

Staining Protocol

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium or live-cell imaging medium to the desired final concentration. For initial experiments, prepare a range of concentrations (e.g., 50 nM, 100 nM, 200 nM, 500 nM).

-

Remove Culture Medium: Aspirate the culture medium from the HeLa cells.

-

Wash Cells (Optional): Gently wash the cells once with pre-warmed PBS.

-

Add Staining Solution: Add the this compound staining solution to the cells.

-

Incubate: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.

-

Wash Cells: Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

-

Image Cells: Add fresh, pre-warmed live-cell imaging medium to the cells. Proceed with imaging using a fluorescence microscope.

Imaging Parameters

-

Excitation: Use a laser line or filter set appropriate for the excitation maximum of this compound (around 554 nm).

-

Emission: Use a filter set that captures the emission maximum of this compound (around 573 nm).

-

Live-Cell Imaging: Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator or environmental chamber to ensure cell viability.

-

Minimize Phototoxicity: Use the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[4]

Visualization of Key Processes

This compound Staining Workflow

Caption: Workflow for staining HeLa cells with this compound.

Mechanism of this compound Accumulation in Lysosomes

Caption: this compound accumulates and fluoresces in the acidic lysosome.

Simplified Lysosomal Trafficking Pathway

Caption: Major pathways delivering materials to the lysosome for degradation.

References

- 1. Mechanisms and functions of lysosome positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | A Compendium of Information on the Lysosome [frontiersin.org]

- 4. Improved imaging and preservation of lysosome dynamics using silver nanoparticle-enhanced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LysoSR-549 Staining in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for staining lysosomes in A549 cells using the fluorescent probe LysoSR-549. The protocols outlined below cover cell culture, staining procedures, and data acquisition, designed to ensure reproducible and high-quality results for lysosomal analysis.

Introduction

A549 cells, a human lung adenocarcinoma cell line, are a widely used model for studying cellular processes, including lysosomal function. Lysosomes are acidic organelles crucial for degradation, recycling, and cellular signaling. This compound is a fluorescent probe that selectively accumulates in acidic organelles like lysosomes, enabling their visualization and analysis. This document offers a step-by-step guide for utilizing this compound for lysosomal staining in A549 cells.

Data Presentation

| Parameter | Description | Expected Outcome/Measurement |

| Cell Confluency | Percentage of the culture vessel surface area covered by cells. | 70-80% for optimal staining. |

| This compound Concentration | Final concentration of the dye in the staining solution. | Typically in the nanomolar (nM) to low micromolar (µM) range (e.g., 50-500 nM). |

| Incubation Time | Duration of cell exposure to the staining solution. | 30-60 minutes at 37°C. |

| Fluorescence Intensity | The brightness of the fluorescent signal from individual lysosomes or whole cells. | Measured as mean fluorescence intensity (MFI) per cell or per lysosome. |

| Number of Lysosomes | The count of distinct fluorescent puncta per cell. | An indicator of lysosomal biogenesis or fragmentation. |

| Lysosomal Size | The area or diameter of individual lysosomes. | Measured in µm² or µm. |

| Colocalization | The degree of spatial overlap between this compound and another marker (e.g., a protein specific to lysosomes). | Measured using Pearson's or Mander's colocalization coefficients. |

Experimental Protocols

Part 1: A549 Cell Culture

This protocol details the steps for maintaining a healthy A549 cell culture.

Materials:

-

A549 cells (ATCC® CCL-185™)

-

F-12K Medium or Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

T-75 cell culture flasks

-

Cell culture incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Water bath (37°C)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing F-12K or DMEM with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath before use.

-

Cell Thawing: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before transferring it to a laminar flow hood.

-

Initial Seeding: Transfer the thawed cells into a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Incubate at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed new T-75 flasks at a density of 2 x 10⁴ to 5 x 10⁴ cells/cm².

Part 2: this compound Staining Protocol for Live-Cell Imaging

This protocol provides a step-by-step guide for staining live A549 cells with this compound.

Materials:

-

A549 cells cultured on glass-bottom dishes or chamber slides

-

This compound dye

-

Dimethyl sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Complete growth medium

-

Pipettes and tips

Procedure:

-

Cell Seeding: Seed A549 cells onto glass-bottom dishes or chamber slides at a density that will result in 70-80% confluency on the day of the experiment.

-

Prepare Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 100 nM).

-

Staining: Remove the complete growth medium from the cells and wash once with pre-warmed live-cell imaging medium.

-

Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.

-

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the 549 nm excitation range.

Part 3: Image Acquisition

Instrument Settings:

-

Microscope: Inverted fluorescence microscope equipped for live-cell imaging (with environmental chamber).

-

Objective: 40x or 60x oil immersion objective.

-

Excitation Wavelength: ~549 nm

-

Emission Wavelength: ~571 nm

-

Light Source: Use the lowest possible laser power or illumination intensity to minimize phototoxicity.

-

Exposure Time: Keep exposure times as short as possible while maintaining a good signal-to-noise ratio.

Mandatory Visualization

Caption: Workflow for this compound staining of A549 cells.

Signaling Pathway Visualization

This compound is a fluorescent probe designed to accumulate in acidic organelles and does not directly participate in or modulate specific signaling pathways. Therefore, a signaling pathway diagram for this compound itself is not applicable. However, lysosomal function is intricately linked to various cellular signaling pathways. For instance, the mTORC1 signaling pathway is a key regulator of lysosomal biogenesis and autophagy. Researchers can use this compound to visualize changes in lysosomal morphology and number in response to perturbations in such pathways.

Caption: Regulation of lysosomal function by key signaling pathways.

Application Notes and Protocols for LysoSR-549 in Super-Resolution Microscopy (STED/SIM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSR-549 is a state-of-the-art fluorescent probe specifically designed for the super-resolution imaging of lysosomes in live cells. As a member of the rhodamine family of dyes, this compound exhibits exceptional photostability and brightness, making it an ideal candidate for advanced microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM).[1] Its mechanism of action relies on the acidic environment of lysosomes (pH 4.5-5.0) for fluorescence activation, ensuring high specificity and signal-to-noise ratio.[1] this compound is a valuable tool for investigating lysosomal dynamics, morphology, and their role in various cellular processes and disease states.

Data Presentation

The photophysical properties of this compound and its core fluorophore, Janelia Fluor® 549, are summarized in the table below. This data provides essential information for setting up imaging experiments and selecting appropriate laser lines and filter sets.

| Property | Value | Reference |

| Excitation Maximum (λex) | 549 nm | [2][3] |

| Emission Maximum (λem) | 571 nm | [2][3] |

| Quantum Yield (Φ) | 0.88 | [2][3] |

| Molar Extinction Coefficient (ε) | 101,000 M⁻¹cm⁻¹ | [2][3] |

| A280 Correction Factor | 0.169 | [2][3] |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 3.5 | [2][3] |

| Recommended STED Depletion Laser | ~595 nm or ~750-800 nm | |

| Suitability for Super-Resolution | STED, SIM, dSTORM | [1][2][3] |

Experimental Protocols

The following protocols provide a general guideline for using this compound for super-resolution microscopy. Optimal conditions may vary depending on the cell type, experimental setup, and specific research question.

Protocol 1: Live-Cell Staining with this compound

This protocol is adapted from general lysosomal staining procedures for live-cell imaging.

Materials:

-

This compound probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-cell imaging dishes or chambered coverslips

Procedure:

-

Prepare Stock Solution:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate cells on live-cell imaging dishes or chambered coverslips to reach 50-70% confluency on the day of the experiment.

-

Ensure the cells are healthy and adhering well to the substrate.

-

-

Staining:

-

Prepare a fresh working solution of this compound in pre-warmed (37°C) complete cell culture medium. A final concentration of 50-100 nM is recommended as a starting point.

-

Remove the culture medium from the cells and add the this compound staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

After incubation, gently wash the cells twice with pre-warmed complete cell culture medium to remove any unbound probe.

-

Replace the wash medium with fresh, pre-warmed imaging medium (e.g., phenol red-free medium) for observation.

-

Protocol 2: STED Microscopy of this compound Labeled Lysosomes

Instrumentation:

-

A STED microscope equipped with appropriate lasers.

Procedure:

-

Mount the Sample: Place the live-cell imaging dish with this compound stained cells on the microscope stage. Ensure the environmental chamber is maintaining physiological conditions (37°C, 5% CO₂).

-

Locate Cells: Use a low-power objective and conventional confocal mode to locate the cells of interest.

-

Set Imaging Parameters:

-

Excitation: Use a laser line close to the excitation maximum of this compound, typically 561 nm.

-

Depletion: Use a STED depletion laser with a wavelength of around 595 nm or in the 750-800 nm range. The donut-shaped depletion beam should be aligned with the excitation focus.

-

Detection: Set the detection window to collect the emission signal of this compound (e.g., 570-620 nm).

-

Laser Power: Start with low excitation and depletion laser powers and gradually increase them to achieve the desired resolution while minimizing phototoxicity.

-

-

Image Acquisition: Acquire STED images of the lysosomes. The high resolution of STED will allow for the visualization of sub-organellar structures.[4]

Protocol 3: SIM Microscopy of this compound Labeled Lysosomes

Instrumentation:

-

A SIM microscope equipped with appropriate lasers.

Procedure:

-